N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Description
N-(4,7-Dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with dimethoxy groups at the 4- and 7-positions. The molecule also contains a thiophene-2-carboxamide moiety linked to a pyridin-3-ylmethyl group.
Key structural attributes include:
- Benzothiazole ring: The 4,7-dimethoxy substitutions likely enhance electron-donating effects, influencing solubility and intermolecular interactions.
- Thiophene-2-carboxamide: The thiophene ring contributes aromaticity and sulfur-based polarity, while the carboxamide group offers hydrogen-bonding capability.
However, its structural analogs (e.g., furan-2-carboxamide derivatives) have molecular weights ranging from 395.4 to 498.6 g/mol, suggesting similar bulk properties for the thiophene variant.
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c1-25-14-7-8-15(26-2)18-17(14)22-20(28-18)23(12-13-5-3-9-21-11-13)19(24)16-6-4-10-27-16/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQXQSDVZISOSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C21H20N2O3S
Molecular Weight: 384.46 g/mol
CAS Number: Not specified
The compound features a thiazole moiety fused with a methoxy-substituted benzene, alongside a pyridine ring and a carboxamide functional group. This structural diversity suggests potential interactions in biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Potential mechanisms include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in various metabolic pathways, impacting cellular functions.
- Receptor Modulation: It could interact with specific receptors, altering their activity and leading to downstream effects in cellular signaling.
- DNA/RNA Interaction: The compound may bind to nucleic acids, affecting gene expression or replication.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
-
Anticancer Activity:
- Studies have shown that thiazole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .
- A series of thiazole analogs demonstrated significant antimalarial activity against Plasmodium falciparum, indicating the potential for similar effects in cancer treatment .
-
Antimicrobial Effects:
- Compounds with thiazole and pyridine moieties have been reported to exhibit antimicrobial properties, making them candidates for developing new antibiotics.
-
Anti-inflammatory Activity:
- Some derivatives have shown promise in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of compounds related to this compound:
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that includes a benzothiazole moiety, a pyridine ring, and a thiophene unit. Its synthesis typically involves multi-step organic reactions, including:
- Formation of the Benzothiazole Ring: Cyclization of 2-aminothiophenol with suitable aldehydes or ketones.
- Methoxy Group Introduction: Methylation using reagents like dimethyl sulfate.
- Coupling with Pyridine: Nucleophilic substitution reactions to attach the pyridine moiety.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, related thiazole-containing compounds have shown efficacy against pathogens such as Escherichia coli and Pseudomonas aeruginosa, making them potential candidates for developing new antibiotics .
Cytotoxicity and Cancer Research
In vitro studies have demonstrated that compounds similar to N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide possess cytotoxic effects against various cancer cell lines. For example, certain derivatives have been tested for their inhibitory effects on human cancer cell lines like HepG2 and MDA-MB-231, showing promising results in inhibiting cell proliferation .
Study on Antibacterial Activity
A study evaluated the antibacterial efficacy of thiazolo[4,5-b]pyridine derivatives against resistant strains of E. coli. The findings indicated significant inhibition at low concentrations (MIC values around 0.21 μM), highlighting the potential for these compounds in treating infections caused by antibiotic-resistant bacteria .
Evaluation of Cytotoxic Effects
Another research effort focused on the cytotoxicity of related compounds against cancer cell lines. The results showed that certain derivatives had IC50 values significantly lower than established chemotherapeutic agents, indicating their potential as novel anticancer drugs .
Future Directions and Research Opportunities
Given its promising biological activities, further research is warranted to explore:
- Optimization of Synthesis: Enhancing yield and purity through advanced synthetic methods.
- In Vivo Studies: Evaluating pharmacokinetics and therapeutic efficacy in animal models.
- Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the chemical structure affect biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and commercial differences between the target compound and its analogs:
*Estimated based on analog data.
Key Findings:
Structural Variations: Substituents on benzothiazole: The target compound’s dimethoxy groups may improve solubility compared to dimethyl analogs (e.g., CAS 922375-78-8), which lack polar oxygen atoms. Amide-linked groups: Morpholino derivatives (e.g., 2-morpholinoethyl, 3-morpholinopropyl) introduce tertiary amines, enhancing water solubility as hydrochloride salts.
Commercial Availability: Morpholino-substituted analogs are widely available, with over 20 suppliers across China, India, and the U.S., indicating established synthetic routes and demand.
The furan-2-ylmethyl analog (CAS 922375-78-8) has a lower molecular weight (403.5 g/mol), favoring metabolic stability but possibly reducing target engagement.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide and related analogues?
- Answer: The compound’s synthesis likely involves multi-step organic reactions, such as:
- Amidation: Coupling of benzo[d]thiazole and thiophene-carboxylic acid derivatives using activating agents (e.g., EDCI, HOBt) in anhydrous solvents like DMF or acetonitrile .
- Cyclization: Formation of the thiazole or benzo[d]thiazole core via iodine-mediated cyclization or Lawesson’s reagent for thioamide derivatives .
- Purification: Techniques include flash chromatography (e.g., ethyl acetate/hexane gradients) and preparative HPLC for high-purity isolation (>98%) .
- Key Characterization Tools:
- NMR (1H/13C): Confirms regiochemistry and substituent orientation (e.g., methoxy groups at 4,7-positions) .
- Mass Spectrometry (ESI-MS): Validates molecular weight and fragmentation patterns .
Q. How can researchers verify the structural integrity of this compound using spectroscopic and chromatographic methods?
- Answer: A combined analytical approach is critical:
- 1H NMR: Look for diagnostic peaks, such as methoxy protons (δ 3.8–4.0 ppm), aromatic protons in the pyridine and benzo[d]thiazole rings (δ 7.0–8.5 ppm), and thiophene protons (δ 6.5–7.5 ppm) .
- HPLC: Use reverse-phase columns (C18) with UV detection to confirm purity (>95%) and retention time consistency .
- X-ray Crystallography (if crystalline): Refinement via SHELXL can resolve ambiguities in bond lengths/angles .
Advanced Research Questions
Q. How can synthetic yields be optimized for low-yielding steps in the preparation of similar thiazole-carboxamide derivatives?
- Answer: Low yields (e.g., 3–6% in some analogues ) often arise from steric hindrance or unstable intermediates. Strategies include:
- Reagent Selection: Using Lawesson’s reagent for thioamide formation instead of traditional thiourea routes to improve efficiency .
- Solvent Optimization: Replacing DMF with acetonitrile or THF to reduce side reactions during cyclization .
- Temperature Control: Lowering reaction temperatures for sensitive intermediates (e.g., azide-containing precursors) .
Q. How do researchers reconcile contradictory data in biological activity studies of thiazole derivatives?
- Answer: Discrepancies in activity (e.g., antimicrobial vs. antitumor) may arise from:
- Structural Variations: Minor substituent changes (e.g., fluorine vs. methoxy groups) alter pharmacokinetics and target binding .
- Assay Conditions: Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or concentration ranges must be standardized .
- Data Validation: Cross-referencing with computational models (e.g., molecular docking) can validate experimental results .
Q. What strategies are recommended for troubleshooting complex NMR spectra of multi-substituted thiazole derivatives?
- Answer: Overlapping peaks in aromatic regions complicate analysis. Solutions include:
- 2D NMR (COSY, HSQC): Resolves coupling between adjacent protons and assigns carbon environments .
- Deuterated Solvent Screening: Switch from CDCl₃ to DMSO-d₆ to improve proton dispersion .
- Dynamic NMR: Temperature-controlled experiments can separate broadened peaks caused by conformational exchange .
Q. How can computational tools enhance crystallographic refinement for structurally similar compounds?
- Answer: SHELX software (e.g., SHELXL) is widely used for:
- Twinned Data: Apply twin law matrices to refine overlapping reflections in low-symmetry space groups .
- Disorder Modeling: Use PART instructions to model disordered methoxy or pyridine groups .
- Validation: Check R-factor convergence (<5%) and Fo-Fc maps for residual electron density .
Methodological Considerations
Q. How to design a structure-activity relationship (SAR) study for this compound’s antitumor potential?
- Answer: Follow a systematic approach:
- Analog Synthesis: Modify substituents (e.g., replace pyridin-3-ylmethyl with tetrahydronaphthalenyl) to probe steric/electronic effects .
- In Vitro Screening: Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with IC₅₀ comparisons to controls .
- Mechanistic Studies: Perform apoptosis assays (Annexin V/PI staining) and target inhibition (e.g., kinase profiling) .
Q. What are best practices for ensuring reproducibility in multi-step syntheses of such compounds?
- Answer: Critical steps include:
- Moisture-Sensitive Steps: Use Schlenk lines for anhydrous conditions during amide couplings .
- Intermediate Tracking: Monitor reactions by TLC or LC-MS at each stage to detect side products early .
- Batch Consistency: Characterize multiple batches via melting point, HPLC, and NMR to confirm reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
